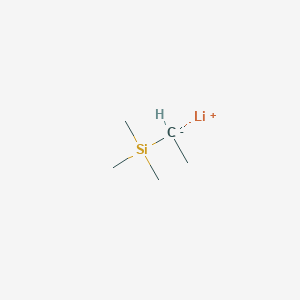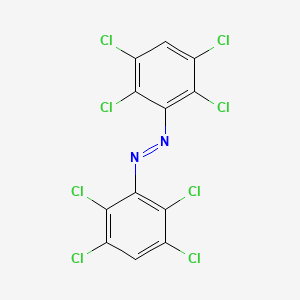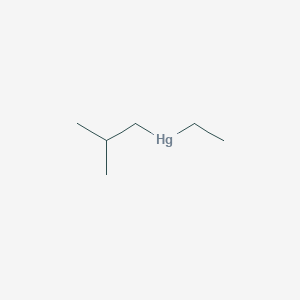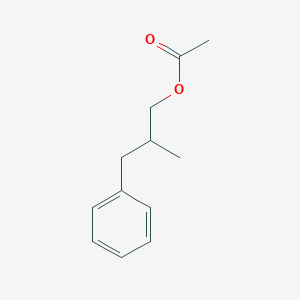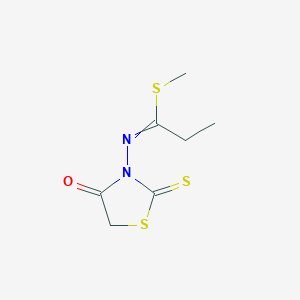
Methyl N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)propanimidothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)propanimidothioate is a compound belonging to the class of thiazolidines, which are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. Thiazolidines are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)propanimidothioate typically involves the cyclization of acid hydrazides with carbonothioyldisulfanediyl diacetic acid . This reaction is often carried out in water, adhering to green chemistry principles, which aim to minimize the use of hazardous chemicals and solvents . The reaction conditions are optimized to achieve nearly quantitative yields, making it an efficient and environmentally friendly method .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of water as a solvent is particularly advantageous in industrial settings due to its safety and cost-effectiveness. Additionally, the scalability of the reaction ensures that large quantities of the compound can be produced efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)propanimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thioethers.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers.
Applications De Recherche Scientifique
Methyl N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)propanimidothioate has several scientific research applications:
Mécanisme D'action
The mechanism of action of methyl N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)propanimidothioate involves its interaction with specific molecular targets and pathways. The compound’s thiazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or antitumor activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)-2-(thiophen-3-yl)acetamide
- 2-sulfanylidene-1,3-thiazolidin-4-one derivatives
- ethyl 1-[5-cyano-3-(3-heptyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-1,4-dimethyl-6-oxopyridin-2-yl]piperidine-3-carboxylate
Uniqueness
Methyl N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)propanimidothioate is unique due to its specific structure, which includes a propanimidothioate group. This structural feature may contribute to its distinct biological activities and chemical reactivity compared to other thiazolidine derivatives.
Propriétés
Numéro CAS |
77900-10-8 |
|---|---|
Formule moléculaire |
C7H10N2OS3 |
Poids moléculaire |
234.4 g/mol |
Nom IUPAC |
methyl N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)propanimidothioate |
InChI |
InChI=1S/C7H10N2OS3/c1-3-5(12-2)8-9-6(10)4-13-7(9)11/h3-4H2,1-2H3 |
Clé InChI |
GYDOFAUZQCNOOK-UHFFFAOYSA-N |
SMILES canonique |
CCC(=NN1C(=O)CSC1=S)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





